
2-Hydroxy-3,5-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H14O2 It consists of a cyclohexane ring substituted with two methyl groups and a hydroxyl group, making it a derivative of cyclohexanone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the hydroxylation of 3,5-dimethylcyclohexanone using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the hydroxyl group being introduced at the 2-position of the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dimethylcyclohexanone followed by selective oxidation. This method allows for the efficient and scalable production of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2,3,5-Trimethylcyclohexanone or 2,3,5-Trimethylcyclohexanoic acid.
Reduction: 2-Hydroxy-3,5-dimethylcyclohexanol.
Substitution: 2-Chloro-3,5-dimethylcyclohexanone or 2-Bromo-3,5-dimethylcyclohexanone.
Applications De Recherche Scientifique
2-Hydroxy-3,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological processes through the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxycyclohexanone
- 3,5-Dimethylcyclohexanone
- 2-Hydroxy-3-methylcyclohexanone
Uniqueness
2-Hydroxy-3,5-dimethylcyclohexan-1-one is unique due to the presence of both hydroxyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-hydroxy-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-5-3-6(2)8(10)7(9)4-5/h5-6,8,10H,3-4H2,1-2H3 |
Clé InChI |
RNPPJOCJDVTASZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C(=O)C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


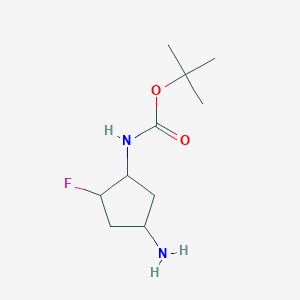


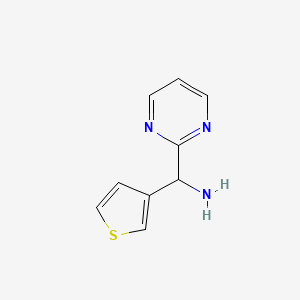
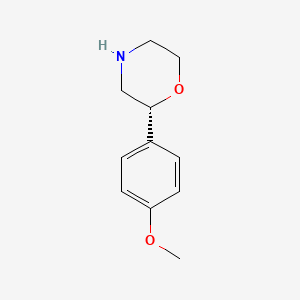
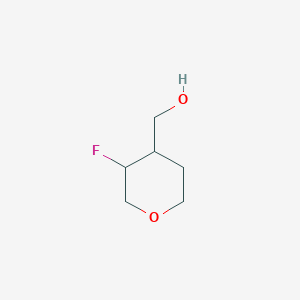


![4-Hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B13059574.png)
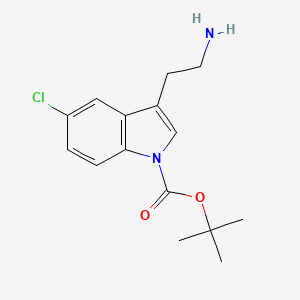
![3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13059597.png)
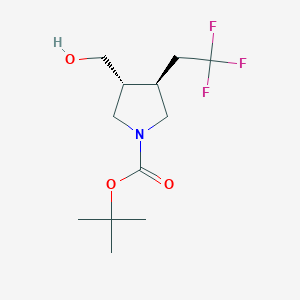

![cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane](/img/structure/B13059612.png)
